REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([CH:16]1[CH2:25][CH2:24][C:19]2([O:23][CH2:22][CH2:21][O:20]2)[CH2:18][CH2:17]1)=O)C>C1(C)C=CC=CC=1>[O:20]1[C:19]2([CH2:24][CH2:25][CH:16]([CH:14]=[O:13])[CH2:17][CH2:18]2)[O:23][CH2:22][CH2:21]1 |f:0.1|
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Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
32.13 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was then quenched at −70° to −60° C.
|
Type
|
ADDITION
|
Details
|
by adding methanol (80 ml)
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Type
|
ADDITION
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Details
|
saturated sodium chloride solution (100 ml) was added
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Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
The diatomaceous earth was washed twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the aqueous solution was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O1CCOC12CCC(CC2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |